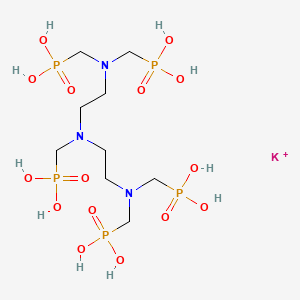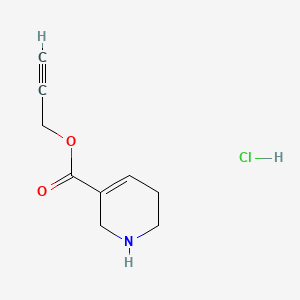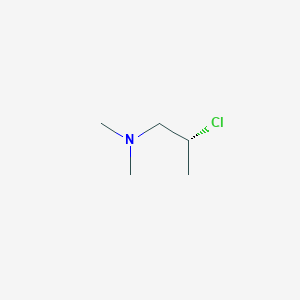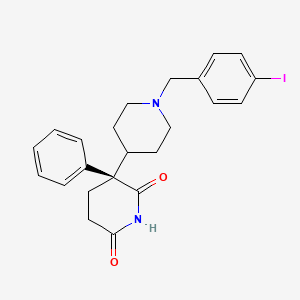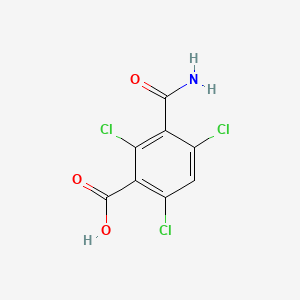
3-Carbamyl-2,4,6-trichlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamyl-2,4,6-trichlorobenzoic acid is a chlorinated aromatic compound with the molecular formula C₈H₄Cl₃NO₃. It is known for its role as a metabolite of chlorothalonil, a widely used fungicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamyl-2,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to produce 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to form 2,4,6-trichlorobenzoic acid. This intermediate can be further reacted with urea under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps such as crystallization and refining. The use of advanced techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamyl-2,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzoic acid derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Carbamyl-2,4,6-trichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various agrochemicals and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 3-Carbamyl-2,4,6-trichlorobenzoic acid involves its interaction with specific enzymes and molecular pathways. It is known to inhibit certain glutathione-related enzymes, affecting cellular respiration in target organisms. This inhibition leads to the disruption of metabolic processes, making it effective in its role as a metabolite of chlorothalonil .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar properties.
2,4,6-Trichlorobenzoic acid: A closely related compound used as an intermediate in various chemical reactions
Uniqueness
3-Carbamyl-2,4,6-trichlorobenzoic acid is unique due to its specific structure and the presence of a carbamyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of chlorothalonil further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
83871-85-6 |
|---|---|
Formule moléculaire |
C8H4Cl3NO3 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
3-carbamoyl-2,4,6-trichlorobenzoic acid |
InChI |
InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15) |
Clé InChI |
CVLQXZRASAYAPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



